molecular formula C23H44O2 B8260984 14Z-tricosenoic acid

14Z-tricosenoic acid

Cat. No.: B8260984
M. Wt: 352.6 g/mol
InChI Key: BRCMIDDAOIVEAZ-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

14Z-Tricosenoic acid, also known as (14Z)-14-Tricosenoic acid, is a monounsaturated fatty acid with the molecular formula C23H44O2. It is characterized by a long aliphatic chain with a single cis double bond located at the 14th carbon atom from the carboxyl end. This compound is part of the very long-chain fatty acids, which are essential components in various biological processes and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 14Z-Tricosenoic acid typically involves the elongation of shorter fatty acid chains through a series of chemical reactions. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. This reaction can be used to introduce the double bond at the desired position in the fatty acid chain.

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as plant oils or marine organisms. The fatty acids are then subjected to hydrogenation and isomerization processes to achieve the desired configuration and purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the double bond is converted into an epoxide or diol. Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: The double bond in this compound can be reduced to form a saturated fatty acid using hydrogenation with catalysts such as palladium on carbon.

    Substitution: The carboxyl group of this compound can participate in esterification reactions with alcohols to form esters. This reaction typically requires an acid catalyst like sulfuric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alcohols with sulfuric acid as a catalyst.

Major Products Formed:

    Oxidation: Epoxides or diols.

    Reduction: Saturated fatty acids.

    Substitution: Esters

Scientific Research Applications

14Z-Tricosenoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 14Z-Tricosenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a precursor for the synthesis of signaling molecules that regulate various cellular processes. The molecular targets include enzymes involved in lipid metabolism and receptors that mediate cellular responses to fatty acids .

Comparison with Similar Compounds

    Tricosanoic acid: A saturated fatty acid with no double bonds.

    Oleic acid: A monounsaturated fatty acid with a double bond at the 9th carbon.

    Eicosenoic acid: A monounsaturated fatty acid with a shorter chain length.

Uniqueness of 14Z-Tricosenoic Acid: this compound is unique due to its specific double bond position and long chain length, which confer distinct physical and chemical properties. These properties make it particularly useful in applications requiring specific lipid characteristics, such as in the formulation of specialized lubricants and surfactants .

Properties

IUPAC Name

(Z)-tricos-14-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h9-10H,2-8,11-22H2,1H3,(H,24,25)/b10-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCMIDDAOIVEAZ-KTKRTIGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H44O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.